(2-Ethoxy-3-methoxyphenyl)boronic acid
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Overview
Description
(2-Ethoxy-3-methoxyphenyl)boronic acid is an organoboron compound that features both ethoxy and methoxy substituents on a phenyl ring, along with a boronic acid functional group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-3-methoxyphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product often involves crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: Although less common, the boronic acid can be reduced to form the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride in protic solvents.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Reduction: Boranes.
Scientific Research Applications
(2-Ethoxy-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (2-Ethoxy-3-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Ethoxyphenylboronic acid
Uniqueness
(2-Ethoxy-3-methoxyphenyl)boronic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects compared to other boronic acids, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C9H13BO4 |
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Molecular Weight |
196.01 g/mol |
IUPAC Name |
(2-ethoxy-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
BQOHYFTVQOOTBN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)OCC)(O)O |
Origin of Product |
United States |
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